![molecular formula C18H21N3O2S B2991787 7-乙基-8-甲基-6-氧代-N-(邻甲苯基)-2,3,4,6-四氢嘧啶并[2,1-b][1,3]噻嗪-3-羧酰胺 CAS No. 1396862-13-7](/img/structure/B2991787.png)
7-乙基-8-甲基-6-氧代-N-(邻甲苯基)-2,3,4,6-四氢嘧啶并[2,1-b][1,3]噻嗪-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heterocyclic compounds, such as the one you mentioned, are prevalent in many drugs due to their versatility and unique physicochemical properties . They form an important basis for medicinal chemistry . Many significant natural products and natural medicines have these structures .
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple functional groups that contribute to their reactivity and biological activity .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions due to their polyfunctional nature. They possess both electrophilic and nucleophilic properties, with typical nucleophilic positions being NH and C-2 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their heterocyclic structure and the presence of various functional groups .科学研究应用
化学合成和反应
具有与所述化合物类似核心结构的化合物通过提供对杂环化学有价值见解的复杂反应合成。Kappe 和 Roschger (1989) 研究了 Biginelli 化合物的各种反应,为理解嘧啶并[2,3-b]噻嗪和噻唑并[3,2-a]嘧啶的合成提供了基础,这可能与所述化合物的合成途径相关。这些方法突出了 Biginelli 化合物在创建广泛的杂环衍生物中的多功能性,这在药物化学中至关重要 (Kappe & Roschger, 1989)。
生物活性
对类似化合物的研究表明,这些分子可以具有显着的生物活性。例如,6-氨基-8-(4-甲氧基苯基)-9-硝基-2,3,4,8-四氢吡啶并[2,1b][1,3]噻嗪-7-羧酸乙酯等衍生物的合成和表征揭示了潜在的杀虫活性。此类研究强调了杂环化合物在开发新的生物活性分子中的重要性,表明所讨论的化合物也可能表现出值得研究的生物活性 (Li, Tian, & Wang, 2013)。
晶体结构分析
相关化合物的晶体结构的确定对于理解它们的化学行为和潜在应用至关重要。Cossar 等人 (2018) 对 2,4-二甲基-1-苯基-6-硫代氧代-1,6-二氢嘧啶-5-羧酸乙酯的研究突出了晶体学在阐明这些复杂分子的结构细节方面的重要性。此类分析在药物设计和具有特定性质的材料的开发中是基础性的 (Cossar, Russell, McCluskey, Pope, Bernhardt, & McCluskey, 2018)。
未来方向
属性
IUPAC Name |
7-ethyl-8-methyl-N-(2-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-14-12(3)19-18-21(17(14)23)9-13(10-24-18)16(22)20-15-8-6-5-7-11(15)2/h5-8,13H,4,9-10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIKVIJQCCBTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。